2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
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Overview
Description
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride
- **2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- **1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Uniqueness
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C7H13N3O2/c1-11-5-3-6-9-7(2-4-8)12-10-6/h2-5,8H2,1H3 |
InChI Key |
VXBMCMXQXKCFPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NOC(=N1)CCN |
Origin of Product |
United States |
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